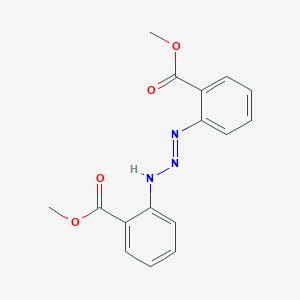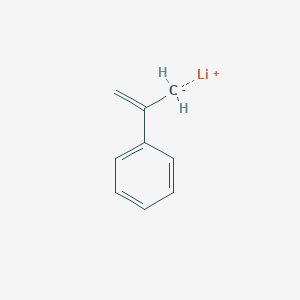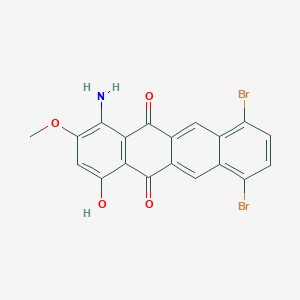
But-2-yn-1-yl (4-chlorobenzene-1-sulfonyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
But-2-yn-1-yl (4-chlorobenzene-1-sulfonyl)carbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a but-2-yn-1-yl group, a 4-chlorobenzene-1-sulfonyl group, and a carbamate functional group. This compound has a molecular mass of 287.7208 daltons .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbamates, including But-2-yn-1-yl (4-chlorobenzene-1-sulfonyl)carbamate, can be achieved through various methods. One common approach involves the reaction of a carbamoyl chloride with a substituted phenol. This method avoids the direct manipulation of sensitive reactants and offers an economical and efficient route to many compounds of interest . Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without an inert atmosphere .
Industrial Production Methods
Industrial production methods for carbamates often involve the use of metal-free synthesis techniques. For example, aryl isocyanates can be synthesized from arylamines and CO2 in the presence of DBU, which can then be trapped by various amines and alcohols to make carbamates . This method is advantageous as it does not require the addition of metal complex catalysts or metal salt additives.
Analyse Chemischer Reaktionen
Types of Reactions
But-2-yn-1-yl (4-chlorobenzene-1-sulfonyl)carbamate can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of carbamates include carbonylimidazolide, DBU, and various nucleophiles . Reaction conditions often involve mild temperatures and the absence of an inert atmosphere.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted benzene derivatives .
Wissenschaftliche Forschungsanwendungen
But-2-yn-1-yl (4-chlorobenzene-1-sulfonyl)carbamate has several scientific research applications, including:
Chemistry: The compound is used in the synthesis of various organic molecules and as a reagent in chemical reactions.
Biology: It can be used in biological studies to investigate the effects of carbamates on biological systems.
Industry: It can be used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of But-2-yn-1-yl (4-chlorobenzene-1-sulfonyl)carbamate involves its interaction with molecular targets and pathways in biological systems. The compound can undergo electrophilic aromatic substitution reactions, where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . This intermediate can then react further to yield substituted benzene derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to But-2-yn-1-yl (4-chlorobenzene-1-sulfonyl)carbamate include other carbamates and benzene derivatives, such as:
Iodopropynyl butylcarbamate: A water-soluble preservative used in various industries.
N-(Prop-2-yn-1-yl)naphthalene-1-carboxamide: A compound with similar structural features.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the but-2-yn-1-yl group and the 4-chlorobenzene-1-sulfonyl group makes it distinct from other carbamates and benzene derivatives .
Eigenschaften
CAS-Nummer |
63924-48-1 |
|---|---|
Molekularformel |
C11H10ClNO4S |
Molekulargewicht |
287.72 g/mol |
IUPAC-Name |
but-2-ynyl N-(4-chlorophenyl)sulfonylcarbamate |
InChI |
InChI=1S/C11H10ClNO4S/c1-2-3-8-17-11(14)13-18(15,16)10-6-4-9(12)5-7-10/h4-7H,8H2,1H3,(H,13,14) |
InChI-Schlüssel |
KIEZUOUGZAHUGC-UHFFFAOYSA-N |
Kanonische SMILES |
CC#CCOC(=O)NS(=O)(=O)C1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(E)-but-2-enedioic acid;ethyl 2-methyl-2-[4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]piperazin-1-yl]propanoate](/img/structure/B14496934.png)
![2-[2-(3,4-Diethoxyphenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B14496947.png)


![1a-Methyl-1a,6a-dihydro-6H-indeno[1,2-b]oxiren-6-one](/img/structure/B14496969.png)




![3-[1-(Dimethylamino)ethylidene]-5-methylfuran-2(3H)-one](/img/structure/B14497008.png)
